Enantiomeric Purity Achievable via Lipase-Catalyzed Kinetic Resolution
In a direct head-to-head lipase-catalyzed resolution (Candida antarctica lipase B, ethyl acetate as acyl donor), the (S)-enantiomer of 1-(4-fluorophenyl)-2-propenylamine (compound 2c) was obtained with 93% ee at 38.6% isolated yield [1]. By comparison, the (S)-enantiomer of the 4-chloro analog (2b) was obtained with 98% ee at 49.5% yield, and the parent phenyl analog (2a) with 98% ee at 49.4% yield [1]. The E-value (enantioselectivity factor) was 110 for the 4-fluoro substrate, notably lower than 390 for 4-chloro, 420 for the parent phenyl, and 195 for 4-bromo, indicating a distinct and measurable substituent effect on enzymatic recognition [1].
| Evidence Dimension | Enzymatic kinetic resolution: enantioselectivity (E) and enantiomeric excess (ee) of the (S)-product |
|---|---|
| Target Compound Data | (S)-1-(4-Fluorophenyl)-2-propenylamine (2c): E = 110, (S)-2c ee = 93%, yield = 38.6% |
| Comparator Or Baseline | (S)-1-Phenyl-2-propenylamine (2a): E = 420, ee = 98%, yield = 49.4%; (S)-1-(4-Chlorophenyl)-2-propenylamine (2b): E = 390, ee = 98%, yield = 49.5%; (S)-1-(4-Bromophenyl)-2-propenylamine (2h): E = 195, ee = 96%, yield = 47.5% |
| Quantified Difference | ΔE = 310 (vs. 4-H), 280 (vs. 4-Cl), 85 (vs. 4-Br); Δee = 5% (vs. 4-H and 4-Cl), 3% (vs. 4-Br); Δyield = 10.8% (vs. 4-H), 10.9% (vs. 4-Cl), 8.9% (vs. 4-Br) |
| Conditions | Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (Novozym 435), ethyl acetate as acyl donor and solvent, diethyl ether, 20 °C, monitored by chiral GC (FS-CYCLODEX-BETA-I/P), reactions stopped at ~50% conversion; data from Table 2 in Castagnolo et al. (2004) |
Why This Matters
Procurement of the pre-resolved (S)-enantiomer avoids the 10–11% yield penalty inherent to the enzymatic resolution of the 4-fluoro analog, which is substantially less efficient than resolution of the 4-chloro or parent phenyl substrates, thereby directly impacting process economics if enzymatic resolution is part of the downstream synthesis plan.
- [1] Castagnolo, D., Armaroli, S., Corelli, F., & Botta, M. (2004). Enantioselective synthesis of 1-aryl-2-propenylamines: a new approach to a stereoselective synthesis of the Taxol® side chain. Tetrahedron: Asymmetry, 15(6), 941–949. Table 2. View Source
